![molecular formula C8H7Cl2NO B6610561 2-(chloromethyl)furo[2,3-b]pyridine hydrochloride CAS No. 2866353-29-7](/img/structure/B6610561.png)
2-(chloromethyl)furo[2,3-b]pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)furo[2,3-b]pyridine hydrochloride is an organic compound with the molecular formula C8H7Cl2NO. It is a versatile chemical used in various scientific research fields due to its unique structural properties. This compound is known for its applications in drug synthesis, material science, and other industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)furo[2,3-b]pyridine hydrochloride typically involves the reaction of furo[2,3-b]pyridine with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(chloromethyl)furo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding furo[2,3-b]pyridine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of furo[2,3-b]pyridine alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of furo[2,3-b]pyridine ketones or carboxylic acids.
Reduction: Formation of furo[2,3-b]pyridine alcohols.
科学研究应用
2-(chloromethyl)furo[2,3-b]pyridine hydrochloride is widely used in scientific research due to its reactivity and structural properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2-(chloromethyl)furo[2,3-b]pyridine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is exploited in drug design to create molecules that can selectively interact with specific targets, such as enzymes or receptors.
相似化合物的比较
2-(chloromethyl)furo[2,3-b]pyridine hydrochloride can be compared with other similar compounds such as:
2-(chloromethyl)pyridine hydrochloride: Similar in structure but lacks the furan ring, which affects its reactivity and applications.
2-(bromomethyl)furo[2,3-b]pyridine hydrochloride:
2-(hydroxymethyl)furo[2,3-b]pyridine hydrochloride: Hydroxyl group instead of chlorine, resulting in different chemical properties and applications.
The unique combination of the furan and pyridine rings in this compound provides distinct reactivity and versatility, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2-(chloromethyl)furo[2,3-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO.ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;/h1-4H,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKLBIWCOMAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)

![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)
![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)
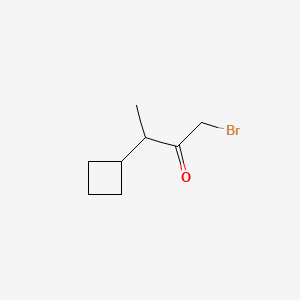

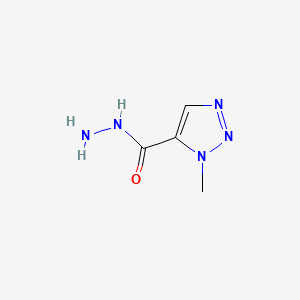
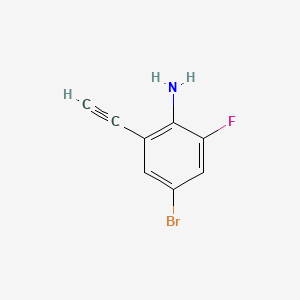

![N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide](/img/structure/B6610528.png)
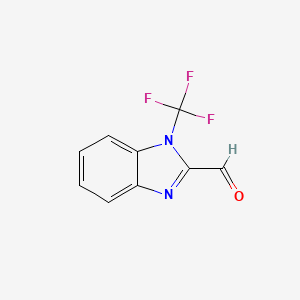
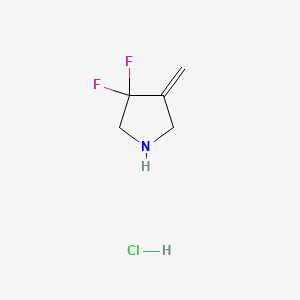
![3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B6610551.png)

